(-)-Scopolamine

Beschreibung

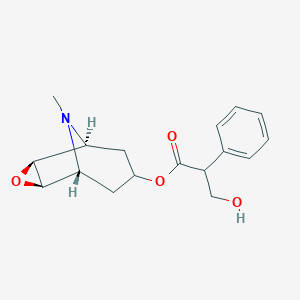

Structure

3D Structure

Eigenschaften

IUPAC Name |

[(1R,2R,4S,5S)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] 3-hydroxy-2-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO4/c1-18-13-7-11(8-14(18)16-15(13)22-16)21-17(20)12(9-19)10-5-3-2-4-6-10/h2-6,11-16,19H,7-9H2,1H3/t11?,12?,13-,14+,15-,16+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STECJAGHUSJQJN-QBMZJCKTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)C(CO)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8043812 | |

| Record name | (+/-)-Scopolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8043812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Crystals from acetone; very sol in water and alcohol; pH of 0.05 molar soln: 5.85 /Scopolamine hydrochloride/, Sol in 9.5 parts water at 15 °C; freely sol in alcohol, ether, chloroform, acetone; sparingly sol in benzene, petroleum ether, Very soluble in hot water, In water, 1.0X10+5 mg/L, temp not specified | |

| Record name | SCOPOLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4074 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

(1R,2R,4S,5S,7s)-3-oxa-9-azatricyclo[3.3.1.0(2,4)]non-7-yl (2S)-3-hydroxy-2-phenylpropanoate (norhyoscine); (1R,2R,4S,5S,7s)-9-methyl-3-oxa-9-azatricyclo[3.3.1.0(2,4)]non-7-yl 2-phenylprop-2-enoate (apohyoscine); (2RS)-3-hydroxy-2-phenylpropanoic acid (DL-tropic acid); hyoscyamine | |

| Record name | SCOPOLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4074 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Viscous liquid | |

CAS No. |

138-12-5, 51-34-3 | |

| Record name | Atroscine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000138125 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+/-)-Scopolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8043812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hyoscine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.083 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SCOPOLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4074 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

59 °C, White powder; mp: about 80 °C; specific rotation: -14 deg at 20 °C/D (water) /N-oxide/ | |

| Record name | SCOPOLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4074 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Biosynthesis and Biotechnological Production of Scopolamine

Plant-Derived Biosynthetic Pathways of Tropane (B1204802) Alkaloids

The biosynthesis of (-)-scopolamine is a multi-step process that begins with the amino acid L-ornithine. wikipedia.org This pathway involves several key enzymatic reactions and is tightly regulated within specific tissues of the plant. mdpi.commdpi.com The entire biosynthetic pathway for tropane alkaloids (TAs) like scopolamine (B1681570) primarily occurs in the roots, from where the final products are translocated to the aerial parts for storage. mdpi.comoup.com

The conversion of precursors into this compound is governed by a series of specific enzymes. The pathway starts with the decarboxylation of L-ornithine to putrescine, which is then methylated to form N-methylputrescine. wikipedia.org This step is catalyzed by putrescine N-methyltransferase (PMT) and is considered the first committed step in the biosynthesis of tropane alkaloids, making it a critical regulatory point. pnas.orgplos.org

The pathway proceeds through the formation of a tropane ring and the intermediate tropinone (B130398). wikipedia.org Tropinone is a crucial branch-point intermediate. The enzyme tropinone reductase I (TR-I) stereospecifically reduces tropinone to tropine (B42219), which is channeled towards the synthesis of hyoscyamine (B1674123) and subsequently scopolamine. mdpi.comnih.gov In contrast, tropinone reductase II (TR-II) converts tropinone to pseudotropine, a precursor for calystegines, representing a competing pathway. mdpi.comnih.gov

The final and often rate-limiting steps in the synthesis of this compound involve the conversion of l-hyoscyamine. This conversion is catalyzed by the enzyme hyoscyamine 6β-hydroxylase (H6H), a non-heme dioxygenase. mdpi.commdpi.com H6H performs a two-step reaction: first, the hydroxylation of hyoscyamine to 6β-hydroxyhyoscyamine, and second, an epoxidation to form the final product, this compound. mdpi.comnih.gov The activity of H6H is a determining factor in whether a plant accumulates primarily hyoscyamine or the more valuable scopolamine. mdpi.com

Table 1: Key Enzymes in this compound Biosynthesis

| Enzyme Name | Abbreviation | EC Number | Function in Pathway |

|---|---|---|---|

| Ornithine decarboxylase | ODC | 4.1.1.17 | Catalyzes the decarboxylation of L-ornithine to putrescine. wikipedia.org |

| Putrescine N-methyltransferase | PMT | 2.1.1.53 | Catalyzes the N-methylation of putrescine, the first committed step. pnas.orgplos.org |

| Tropinone reductase I | TR-I | 1.1.1.206 | Reduces tropinone to tropine, directing the pathway to scopolamine. mdpi.com |

| Littorine (B1216117) mutase/monooxygenase | CYP80F1 | 1.14.14.48 | A cytochrome P450 enzyme that rearranges littorine to hyoscyamine aldehyde. wikipedia.orgmdpi.com |

| Hyoscyamine 6β-hydroxylase | H6H | 1.14.11.11 | Catalyzes the final two-step conversion of hyoscyamine to scopolamine. mdpi.commdpi.com |

The biosynthesis of this compound is spatially regulated, with the expression of key genes compartmentalized within the root system. mdpi.com Studies have shown that the genes for PMT (pmt) and H6H (h6h) are specifically expressed in the root pericycle. mdpi.commdpi.comnih.gov The gene for TR-I (trI), however, is expressed in the endodermis and nearby cortical cells. mdpi.com This tissue-specific expression highlights the organized nature of the biosynthetic pathway.

The expression of these biosynthetic genes is controlled by a network of transcription factors (TFs). nih.govfrontiersin.org These regulatory proteins can activate or repress gene expression in response to various developmental and environmental signals, such as the plant hormone jasmonate. kyoto-u.ac.jp Key TF families involved in regulating alkaloid biosynthesis include AP2/ERF, bHLH, WRKY, and MYB. nih.govkyoto-u.ac.jp For instance, elicitors like methyl jasmonate have been shown to enhance the expression of PMT, TR1, and h6h genes in the roots of Datura stramonium, subsequently increasing alkaloid production. nih.govmdpi.com Understanding this transcriptional regulation is crucial for developing strategies to enhance scopolamine yields. frontiersin.org

Metabolic Engineering Approaches for Enhanced this compound Production

Given the low yields from natural plant sources, metabolic engineering has become a key strategy to increase the production of this compound. capes.gov.brresearchgate.net This involves the targeted modification of biosynthetic pathways in plants or their cultured cells to enhance the accumulation of the desired compound. pnas.org

A primary strategy in metabolic engineering is the overexpression of genes that encode rate-limiting enzymes in the biosynthetic pathway. nih.gov The h6h gene is a prime target because its enzyme, H6H, catalyzes the final conversion of hyoscyamine to scopolamine. nih.govacademicjournals.org Overexpressing the h6h gene from Hyoscyamus niger in hyoscyamine-rich species like Atropa belladonna has successfully increased their scopolamine content. academicjournals.org In some cases, overexpression of h6h in Hyoscyamus muticus hairy roots led to a 100-fold increase in scopolamine. nih.govacademicjournals.org

A more powerful approach involves the simultaneous overexpression of multiple key genes. pnas.orgresearchgate.net Engineering both an upstream rate-limiting enzyme like PMT and a downstream enzyme like H6H can create both a "push" and "pull" effect on the metabolic pathway. pnas.org This dual approach has proven more effective than manipulating a single gene. pnas.orgacademicjournals.org For example, co-overexpression of pmt and h6h in Atropa belladonna resulted in transgenic plants with a 7.3-fold increase in scopolamine content compared to wild-type plants. nih.govcapes.gov.br A similar study in Hyoscyamus niger hairy roots reported that the best-performing transgenic line produced 411 mg/L of scopolamine, a nine-fold increase over the wild type. pnas.orgnih.gov

Table 2: Research Findings on Overexpression of Biosynthetic Genes for Enhanced this compound Production

| Plant Species | Culture System | Gene(s) Overexpressed | Key Finding |

|---|---|---|---|

| Hyoscyamus niger | Hairy Roots | pmt and h6h | 9-fold increase in scopolamine production, reaching 411 mg/L. pnas.org |

| Atropa belladonna | Transgenic Plants | pmt and h6h | 7.3-fold increase in scopolamine content in the best transgenic line. nih.govcapes.gov.br |

| Hyoscyamus muticus | Hairy Roots | h6h | Up to a 100-fold increase in scopolamine content. nih.govacademicjournals.org |

| Atropa belladonna | Hairy Roots | h6h | 5-fold higher concentration of scopolamine compared to wild-type roots. pnas.orgacademicjournals.org |

Enhancing the flow of metabolites, or precursor flux, towards scopolamine is another critical metabolic engineering strategy. pnas.org This can be achieved by increasing the availability of initial precursors or by blocking competing biosynthetic pathways. Overexpressing the pmt gene helps to channel the common precursor putrescine away from polyamine synthesis and towards the tropane alkaloid pathway. pnas.orgmdpi.com Similarly, overexpressing the gene for ornithine decarboxylase (ODC) has been shown to increase the levels of putrescine, N-methylputrescine, and downstream alkaloids in Atropa belladonna hairy roots. ethz.ch

Furthermore, metabolic flux can be managed at branch points in the pathway. As tropinone is a precursor for both tropane alkaloids and calystegines, directing its conversion is vital. nih.gov By overexpressing the trI gene, the flux of tropinone is pushed towards tropine and subsequently scopolamine, which can lead to a significant enhancement of scopolamine content at the expense of calystegine levels. nih.gov

In Vitro Culture Systems for this compound Bioproduction

In vitro plant culture systems offer a promising alternative to agricultural cultivation for producing this compound, providing a controlled environment free from geographical and climatic constraints. mdpi.comdergipark.org.tr Among the various types of plant tissue cultures, hairy root cultures have emerged as the most effective system for tropane alkaloid production. nih.govfrontiersin.org

Unorganized cultures like calli or cell suspensions are often unproductive for scopolamine synthesis. nih.govfao.org This is likely because the biosynthesis is highly dependent on the differentiated root structure where key enzymes are specifically located. mdpi.comnih.gov Hairy root cultures, induced by transformation with Agrobacterium rhizogenes, are genetically stable, exhibit rapid growth, and maintain the biosynthetic capacity of the parent plant's roots. nih.govscielo.br

These systems are highly amenable to metabolic engineering, with many successful studies using transgenic hairy roots to overexpress biosynthetic genes. pnas.orgacademicjournals.org Hairy root cultures can also be scaled up for commercial production using bioreactors. scielo.brfrontiersin.org Different types of bioreactors, including stirred-tank, bubble-column, and air-lift reactors, have been successfully used to cultivate hairy roots of various Solanaceae species, often resulting in higher biomass and alkaloid yields compared to shake-flask cultures. frontiersin.orgfrontiersin.orgresearchgate.net For instance, culturing Atropa belladonna hairy roots in a bioreactor with optimized aeration and agitation yielded a scopolamine content of 1.59 mg/g dry weight. scielo.br The combination of hairy root culture technology with metabolic engineering represents a powerful platform for the large-scale industrial production of this compound. pnas.org

Hairy Root Cultures as Bioreactors for Secondary Metabolite Synthesis

Hairy root cultures, induced by the infection of plant tissues with Agrobacterium rhizogenes, have emerged as a powerful tool for the production of secondary metabolites like this compound. nih.govmdpi.com These genetically transformed root cultures are characterized by their rapid growth, genetic stability, and ability to grow in hormone-free media, making them ideal for large-scale production in bioreactors. tandfonline.comfrontiersin.org Unlike undifferentiated cell cultures, hairy roots often exhibit a biosynthetic capacity for secondary metabolites that is comparable to or even higher than that of the parent plant's roots. tandfonline.com

The successful establishment of hairy root cultures for this compound production involves several key steps, including the selection of high-producing plant species and the optimization of culture conditions. mdpi.comnih.gov Species from the Solanaceae family, such as Atropa belladonna, Datura metel, and Hyoscyamus niger, are common sources for inducing hairy roots for tropane alkaloid production. nih.govabcbot.pl

The cultivation of hairy roots in bioreactors is a critical step for scaling up production. mdpi.com Various types of bioreactors have been employed for hairy root cultures, broadly classified as liquid-phase and gas-phase reactors. researchgate.net Liquid-phase bioreactors, such as stirred-tank, airlift, and bubble-column reactors, involve submerging the roots in a liquid medium. nih.gov Gas-phase systems, like mist or spray reactors, provide nutrients as fine droplets while the roots are exposed to air, which can enhance oxygen supply. nih.govfrontiersin.org Hybrid bioreactors, combining features of both liquid and gas-phase systems, have also been developed to optimize growth and metabolite production. researchgate.net For instance, a modified 1.5 L stirred tank bioreactor was shown to be superior for biomass and alkaloid yield in Brugmansia candida hairy root cultures compared to shake flasks. nih.govfrontiersin.org Similarly, bubble-column and hybrid bubble-column/spray bioreactors have been used to achieve higher concentrations of tropane alkaloids, including scopolamine, in H. niger cultures. nih.govfrontiersin.org

Table 1: Bioreactor Systems Used for Hairy Root Cultures and Secondary Metabolite Production

| Bioreactor Type | Description | Advantages | Disadvantages |

|---|---|---|---|

| Stirred-Tank Reactor | A vessel with a mechanical stirrer to agitate the medium. | Good mixing and mass transfer. | High shear stress can damage roots. nih.govresearchgate.net |

| Airlift Reactor | Uses sparged air to circulate the medium and roots. | Low shear stress. researchgate.net | Potential for poor mixing and oxygen limitation in dense cultures. |

| Bubble-Column Reactor | A simple design where air is bubbled from the bottom. | Low shear, simple construction. researchgate.net | Can have issues with root distribution and mass transfer. nih.gov |

| Mist/Spray Reactor | Roots are suspended in air and periodically sprayed with nutrient mist. | Excellent aeration. nih.gov | Risk of nutrient limitation and root drying. |

| Hybrid Bioreactors | Combine elements of different reactor types (e.g., bubble-column/spray). | Aims to overcome limitations of single reactor types. researchgate.net | Can be more complex to design and operate. |

Elicitation Strategies for Increased Yield (e.g., Biotic Elicitors)

Elicitation is a widely used strategy to enhance the production of secondary metabolites in plant cell and hairy root cultures. Elicitors are compounds that trigger defense responses in plants, leading to an increased synthesis and accumulation of specific metabolites. frontiersin.org These can be broadly categorized as biotic (derived from living organisms) and abiotic (non-biological) elicitors.

Biotic elicitors, such as components of microbial cell walls or microbial cultures themselves, have proven effective in boosting this compound yields. For example, treating Datura stramonium hairy roots with bacterial strains of Pseudomonas resulted in a 265% increase in scopolamine production. nih.govfrontiersin.org In another study, the use of Bacillus cereus and Staphylococcus aureus as biotic elicitors in Datura metel hairy root cultures successfully induced scopolamine production, which was undetectable in control samples. shirazu.ac.ir Specifically, elicitation with B. cereus led to the production of approximately 0.03 grams of scopolamine per 100 grams of dried hairy roots after 12 hours. shirazu.ac.ir Similarly, Staphylococcus aureus elicitation increased the production of scopolamine in adventitious root cultures of Scopolia parviflora. nih.govresearchgate.net

Yeast extract is another biotic elicitor that has been shown to significantly increase tropane alkaloid production. In hairy root cultures of Atropa belladonna, treatment with 1 mg/L of yeast extract for 48 hours resulted in the highest scopolamine yield. mdpi.com Chitosan, a polymer derived from chitin, has also been used to enhance the accumulation and release of hyoscyamine and scopolamine in Brugmansia candida hairy root cultures. mdpi.com

Table 2: Effects of Biotic Elicitors on this compound Production

| Elicitor | Plant Species | Effect on Scopolamine Production | Reference |

|---|---|---|---|

| Pseudomonas spp. | Datura stramonium | 265% increase in production. | nih.govfrontiersin.org |

| Bacillus cereus | Datura metel | Induced production (0.03 g/100g DW after 12h). | shirazu.ac.ir |

| Staphylococcus aureus | Datura metel | Induced production (0.025 g/100g DW after 24h). | shirazu.ac.ir |

| Staphylococcus aureus | Scopolia parviflora | Increased production. | nih.govresearchgate.net |

| Yeast Extract (1 mg/L) | Atropa belladonna | 9-fold improvement in scopolamine content. | mdpi.com |

| Coronatine (0.5 µM) | Atropa acuminata | 10-fold increase in scopolamine content. | mdpi.com |

| Pectinase | Brugmansia candida | 1500% increase in scopolamine release. | nih.govfrontiersin.org |

Optimization of Culture Conditions in Bioreactor Systems

Optimizing the culture conditions within a bioreactor is crucial for maximizing both biomass growth and this compound production. frontiersin.org Key parameters that can be manipulated include the composition of the culture medium, aeration, agitation, pH, and temperature. frontiersin.orgresearchgate.net

The composition of the nutrient medium, particularly the concentration of nitrogen, phosphorus, and carbon sources, significantly impacts tropane alkaloid biosynthesis. frontiersin.org Since tropane alkaloids are derived from polyamine precursors, increasing the nitrogen source can boost their production. frontiersin.org For instance, using a 90 mM nitrogen concentration (with an NH4+/NO3– ratio of 4:1) achieved the highest cell yield and alkaloid production in Anisodus acutangulus hairy roots. frontiersin.org The concentration of other ions like Ca2+ and Mg2+ also plays a role, with higher Mg2+ concentrations supporting greater production of hyoscyamine and scopolamine. frontiersin.org

Physical parameters within the bioreactor, such as aeration and agitation, must be carefully controlled. Adequate oxygen supply is critical for root growth and metabolism. researchgate.net In a study using a 1.5-liter bioreactor for Atropa belladonna hairy root cultures, the highest scopolamine production (1.59 mg/g dry weight) was achieved with an aeration rate of 1.25 vvm (volume per volume per minute) and an agitation speed of 70 rpm. scielo.brresearchgate.net These conditions also correlated with the highest consumption of sucrose (B13894) and minerals from the medium. scielo.brresearchgate.net However, high agitation speeds can cause shear stress, leading to root damage, which necessitates a balance between adequate mixing and maintaining root integrity. nih.gov Modifications to bioreactor design, such as including protective meshes, can help mitigate this issue. nih.gov

Synthetic Biology Approaches for this compound Analog Production

Synthetic biology offers powerful tools to engineer metabolic pathways for the production of novel or improved compounds. nih.gov By manipulating the genes involved in the this compound biosynthetic pathway, it is possible to create analogs with potentially enhanced properties or to produce scopolamine in more easily scalable host organisms. nih.govresearchgate.net

Metabolic engineering in the native plant systems has shown significant success. A key target for genetic modification is the enzyme hyoscyamine 6β-hydroxylase (H6H), which catalyzes the conversion of hyoscyamine to scopolamine. pnas.orgmdpi.com Overexpression of the h6h gene in hyoscyamine-rich plants can significantly increase the scopolamine-to-hyoscyamine ratio. pnas.org An even more effective strategy involves the simultaneous overexpression of multiple genes. For example, co-overexpressing the genes for putrescine N-methyltransferase (PMT), a rate-limiting enzyme in the upstream pathway, and H6H in Hyoscyamus niger hairy root cultures resulted in a scopolamine yield of 411 mg/L. pnas.org This was over nine times higher than the wild-type and more than double the amount produced by lines overexpressing only the h6h gene. pnas.org

A groundbreaking development in synthetic biology has been the successful reconstruction of the entire tropane alkaloid biosynthetic pathway in a microbial host. antheia.bio Researchers have engineered baker's yeast (Saccharomyces cerevisiae) to produce both hyoscyamine and scopolamine from simple sugars. antheia.bioresearchgate.net This was a complex undertaking that involved expressing over twenty proteins from yeast, bacteria, and plants, as well as protein engineering and optimizing intracellular transport. researchgate.net This achievement demonstrates the potential for a fermentation-based manufacturing process for scopolamine, which could offer a more stable and flexible supply chain compared to agricultural production. antheia.bio Furthermore, this platform opens the door to producing a vast number of new-to-nature analogs by introducing novel enzymatic activities into the engineered pathway. researchgate.netbio-conferences.org

Pharmacological Mechanisms of Scopolamine Action

Competitive Antagonism of Muscarinic Acetylcholine (B1216132) Receptors (mAChRs)

(-)-Scopolamine's principal mechanism of action is its competitive antagonism at all five subtypes of muscarinic acetylcholine receptors (M1-M5). drugbank.comwikipedia.orgcambridge.org This means it binds to the same site as the endogenous ligand, acetylcholine, but does not activate the receptor, thereby preventing acetylcholine from binding and initiating a cellular response. hhs.gov This blockade of muscarinic receptors disrupts the normal functioning of the parasympathetic nervous system. drugbank.compatsnap.com

Non-selective Binding Across mAChR Subtypes (M1-M5)

This compound is recognized as a non-selective antagonist, meaning it binds to all five muscarinic receptor subtypes (M1, M2, M3, M4, and M5) with high affinity. drugbank.comnih.govwikipedia.orgresearchgate.net While it displays a broad binding profile, some studies suggest a weaker inhibition of the M5 subtype. drugbank.com The M1, M3, and M5 subtypes are primarily coupled to Gq/11 proteins, which activate phospholipase C, while the M2 and M4 subtypes are coupled to Gi/o proteins, which inhibit adenylyl cyclase. nih.govmdpi.comwikipedia.org The non-selective nature of scopolamine's binding accounts for its diverse and widespread effects throughout the body. drugbank.com

Table 1: Muscarinic Acetylcholine Receptor Subtypes and their Primary Signaling Pathways

| Receptor Subtype | Primary G-protein Coupling | Second Messenger Pathway |

| M1 | Gq/11 | Activation of Phospholipase C |

| M2 | Gi/o | Inhibition of Adenylyl Cyclase |

| M3 | Gq/11 | Activation of Phospholipase C |

| M4 | Gi/o | Inhibition of Adenylyl Cyclase |

| M5 | Gq/11 | Activation of Phospholipase C |

This table summarizes the primary signaling pathways associated with each muscarinic acetylcholine receptor subtype.

Differential Receptor Affinity and Functional Selectivity

While this compound is generally considered non-selective, the concept of functional selectivity, or biased agonism, suggests that the cellular response to a ligand can vary depending on the specific receptor subtype and the tissue in which it is expressed. physiology.org Although scopolamine (B1681570) itself is an antagonist, the downstream effects of blocking different receptor subtypes can be distinct. For instance, the blockade of M1 receptors, which are abundant in the central nervous system, is linked to cognitive and perceptual effects. wikipedia.org In contrast, antagonism of M2 receptors in the heart and M3 receptors in salivary glands leads to peripheral effects. wikipedia.org

Research has also explored how different muscarinic antagonists exhibit varying degrees of selectivity for M3 receptors in the urinary bladder compared to salivary glands, suggesting that the cellular environment can influence the pharmacological profile of a drug. nih.gov This concept of differential functional affinities, even for a non-selective antagonist like scopolamine, highlights the complexity of its pharmacological actions. nih.gov

Impact on Cholinergic Neurotransmission

By blocking mAChRs, this compound significantly impacts cholinergic neurotransmission, the process by which acetylcholine transmits signals between nerve cells. This disruption occurs in both the central and peripheral nervous systems.

Central Nervous System Cholinergic Dysregulation

This compound readily crosses the blood-brain barrier and exerts profound effects on the central nervous system by blocking cholinergic transmission. nih.govfrontiersin.orgresearchgate.net This disruption of central cholinergic pathways, particularly those involving M1 receptors in the cerebral cortex and hippocampus, is believed to be the primary cause of the cognitive and memory impairments associated with the compound. patsnap.comwikipedia.orgmdpi.com The cholinergic system plays a crucial role in learning, memory, and attention, and by antagonizing muscarinic receptors, scopolamine induces a state of cholinergic deficit. nih.govresearchgate.net This has led to its use as a research tool to model dementia and cognitive impairment in both preclinical and clinical studies. nih.govresearchgate.net

Studies have shown that scopolamine administration leads to a decrease in acetylcholine levels and an increase in the activity of acetylcholinesterase (AChE), the enzyme that breaks down acetylcholine. mdpi.comspandidos-publications.com It also inhibits the release of glutamate (B1630785), another important neurotransmitter, in hippocampal neurons. wikipedia.org

Peripheral Cholinergic Blockade

In the peripheral nervous system, this compound's antagonism of muscarinic receptors, particularly M2 and M3 subtypes, leads to a range of anticholinergic effects. nih.govwikipedia.org Blockade of M3 receptors in exocrine glands results in reduced secretions, such as decreased saliva and sweat. patsnap.com In the gastrointestinal tract, it causes relaxation of smooth muscles. patsnap.com Its action on the M2 receptors in the heart can affect heart rate. wikipedia.org These peripheral effects are a direct consequence of inhibiting the parasympathetic nervous system, which relies on acetylcholine signaling. drugbank.compatsnap.com

Modulation of Other Neurotransmitter Systems

Furthermore, the cholinergic system is known to interact with other major neurotransmitter systems, including the dopaminergic, glutamatergic, and serotonergic systems. nih.govwjgnet.com By disrupting cholinergic function, scopolamine can indirectly influence these other systems. For example, inhibiting presynaptic 5-HT3 receptors, which can be affected by scopolamine, can modulate the release of acetylcholine, dopamine (B1211576), and other neurotransmitters. nih.gov

Interactions with Nicotinic Acetylcholine Receptors

While this compound is primarily characterized as a non-selective muscarinic acetylcholine receptor antagonist, its interactions extend to nicotinic acetylcholine receptors (nAChRs), particularly at higher concentrations. pdr.netunnes.ac.idnih.gov Research indicates that these interactions are complex, involving both direct and indirect mechanisms.

Studies on human α4β2 nAChRs expressed in Xenopus oocytes have demonstrated that this compound acts as a competitive ligand. uu.nl Its effect is dual-natured, potentiating the ion current induced by low concentrations of acetylcholine while inhibiting the current evoked by high concentrations. uu.nl However, this compound by itself does not activate these receptors, indicating it is not a direct agonist. uu.nl

In vivo studies in mice have shown that administration of this compound can lead to an increase in the levels of the nicotinic receptor alpha 7 (Nic7) complex in the brain. nih.gov Other research focusing on myenteric neurons suggests an indirect mechanism of interaction. In this system, this compound decreased the desensitization of nAChRs when they were activated by acetylcholine, but not when activated by nicotine. physiology.org This finding suggests that the effect is mediated by this compound's primary action of blocking muscarinic receptors, which in turn modulates the function of nAChRs. physiology.org The study concluded that this compound did not appear to interact with the nAChR via a muscarinic receptor-independent pathway in that specific neuronal context. physiology.org

| Parameter | Finding | Source |

|---|---|---|

| Mechanism of Action | Competitive Ligand | uu.nl |

| Effect on Low Acetylcholine Concentration | Potentiation of ion current | uu.nl |

| Effect on High Acetylcholine Concentration | Inhibition of ion current | uu.nl |

| Direct Agonist Activity | None observed | uu.nl |

Effects on Glutamatergic Synapses and Neuroplasticity

The influence of this compound on glutamatergic neurotransmission is a critical component of its pharmacological profile, underpinning both its use in cognitive impairment models and its rapid antidepressant effects. nih.govtandfonline.com The mechanisms involve a cascade of signaling events that ultimately reshape synaptic plasticity.

Research into its antidepressant actions has revealed that this compound can trigger a rapid but transient increase in glutamate levels in the prefrontal cortex (PFC). tandfonline.comresearchgate.net This glutamate surge is thought to occur through the disinhibition of glutamate transmission. tandfonline.com The increased extracellular glutamate subsequently activates α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. researchgate.net Activation of AMPA receptors initiates the release of Brain-Derived Neurotrophic Factor (BDNF), a key molecule in neuroplasticity. tandfonline.comresearchgate.net BDNF then activates the mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway. researchgate.netnih.gov This entire cascade promotes synaptogenesis, leading to an increase in the number and function of new spine synapses, an effect correlated with rapid antidepressant behavioral responses. tandfonline.comnih.gov

Conversely, this compound is widely used to create pharmacological models of cognitive impairment precisely because it can disrupt neuroplasticity. frontiersin.orgmdpi.com In this context, its administration has been shown to lower the expression of BDNF and cAMP response element-binding protein (CREB), which are crucial for memory formation. frontiersin.orgmdpi.com It can also reduce the expression of key glutamatergic components, including glutamate metabotropic receptor 5 (GRM5) and the N-methyl-D-aspartate (NMDA) receptor. frontiersin.org

| Molecular Target/Process | Observed Effect (in Antidepressant Models) | Observed Effect (in Cognitive Impairment Models) | Source(s) |

|---|---|---|---|

| Glutamate Transmission (PFC) | Increased | Disrupted | tandfonline.comresearchgate.net |

| AMPA Receptor Activation | Stimulated | - | researchgate.net |

| BDNF Expression | Increased (downstream of glutamate burst) | Decreased | tandfonline.comfrontiersin.orgmdpi.com |

| mTORC1 Signaling | Increased / Activated | - | tandfonline.comnih.gov |

| Synaptogenesis | Increased | - | nih.gov |

| CREB Expression | - | Decreased | mdpi.com |

Influence on Dopaminergic Pathways

This compound exerts a modulatory influence on dopaminergic pathways, with effects that appear to be specific to different brain regions and neuronal populations. Studies have revealed a complex interplay between the cholinergic blockade induced by this compound and the activity of dopamine (DA) neurons.

Research in rats has shown that acute this compound treatment selectively decreases dopamine turnover in the hippocampus and frontal cortex. nih.gov This was evidenced by a reduction in the levels of the dopamine metabolites 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA) in these regions. nih.gov Notably, this effect was not observed in the nucleus accumbens or the striatum, indicating a region-specific action. nih.gov

However, other studies provide a more nuanced view of its effects on dopamine neuron activity. Using in vivo extracellular single-unit recordings, researchers found that systemic administration of this compound did not alter the firing rate or pattern of already active DA neurons in the substantia nigra (SN). nih.gov Instead, it significantly increased the number of spontaneously active DA neurons, effectively recruiting previously silent cells into an active state. nih.gov This effect was replicated by the local infusion of this compound into the pedunculopontine tegmental nucleus (PPT), a region that provides cholinergic input to the SN. nih.gov This suggests that this compound's effect is mediated, at least in part, by blocking inhibitory muscarinic autoreceptors on PPT cholinergic cells, leading to an activation of quiescent DA neurons. nih.gov Some reports also suggest that its antidepressant activity may involve enhanced activity at D2/D3 dopamine receptors. unnes.ac.id

| Brain Region | Observed Effect | Source |

|---|---|---|

| Hippocampus & Frontal Cortex | Decreased dopamine turnover (reduced DOPAC and HVA) | nih.gov |

| Substantia Nigra (SN) | Increased number of active dopamine neurons; no change in firing rate of already active neurons | nih.gov |

| Nucleus Accumbens & Striatum | No significant change in dopamine turnover | nih.gov |

| Pedunculopontine Tegmental Nucleus (PPT) | Site of action for activating silent SN dopamine neurons | nih.gov |

Interaction with Serotonin (B10506) Receptors (e.g., 5-HT3)

In addition to its primary activity at muscarinic receptors, this compound also functions as a direct antagonist at serotonin type 3 (5-HT3) receptors. mdpi.comnih.gov This interaction is considered a secondary or "off-target" effect, as its affinity for 5-HT3 receptors is lower than for muscarinic receptors.

Electrophysiological and ligand-binding studies using 5-HT3A receptors expressed in Xenopus oocytes and HEK293 cells have definitively characterized this interaction. nih.govresearchgate.net These studies show that this compound reversibly inhibits 5-HT3 receptor responses in a concentration-dependent manner. nih.gov The mechanism of this inhibition is competitive antagonism, as demonstrated by Schild plot analysis, which produced a slope not significantly different from unity. researchgate.net This off-target activity is potentially significant in research settings where high central concentrations of this compound are used, as some of the observed effects could be mediated by 5-HT3 receptor blockade rather than solely by its muscarinic antagonism. nih.gov

| Parameter | Value | Method/System | Source |

|---|---|---|---|

| IC₅₀ | 2.09 μM | Inhibition of 5-HT evoked responses in Xenopus oocytes | nih.govresearchgate.net |

| Kᵢ | 6.76 μM | Competition with [³H]granisetron binding in HEK293 cells | researchgate.net |

| pA₂ | 5.02 | Schild plot analysis | researchgate.net |

| Mechanism | Competitive Antagonism | Schild Plot & Competition Binding | nih.govresearchgate.net |

Molecular Docking and Computational Studies of Receptor Interactions

Molecular docking and other computational methods are valuable tools for elucidating the interactions between this compound and its receptor targets at an atomic level. researchgate.netugm.ac.id These in silico techniques complement experimental data by predicting binding modes, affinities, and the key molecular forces that stabilize the drug-receptor complex. nih.gov

The general process of molecular docking involves using specialized software, such as AutoDock Vina, to position a ligand (e.g., this compound) within the three-dimensional structure of a target receptor. nih.gov These receptor structures are typically determined through experimental methods like X-ray crystallography or cryo-electron microscopy. nih.gov The software then calculates a docking score, often expressed as a binding free energy (e.g., in kcal/mol), which estimates the affinity of the ligand for the receptor. mdpi.com

These studies allow researchers to visualize the most probable binding pose of this compound within the receptor's binding pocket. nih.gov This provides detailed insights into the specific amino acid residues that interact with the drug and the nature of these interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces. researchgate.netnih.gov For instance, computational studies have been used to explore the binding of antagonists to the 5-HT3 receptor and various ligands to the M1 muscarinic receptor, providing a structural basis for their pharmacological activity. researchgate.netnih.gov

For more dynamic insights, molecular docking results can be followed by molecular dynamics (MD) simulations. researchgate.netmdpi.com MD simulations model the movements of the ligand and receptor atoms over time, offering information on the stability of the predicted binding pose and the flexibility of the complex. mdpi.com Together, these computational approaches are instrumental in structure-based drug design and in rationalizing the experimental pharmacological data for this compound. nih.gov

Scopolamine As a Pharmacological Model for Cognitive Impairment and Neurological Disorders

Modeling Cholinergic Dysfunction and Cognitive Deficits

(-)-Scopolamine, a non-selective muscarinic acetylcholine (B1216132) receptor antagonist, serves as a cornerstone pharmacological tool for inducing transient cognitive deficits in preclinical and clinical research. nih.govnih.gov By blocking cholinergic transmission in the brain, this compound effectively models the cholinergic dysfunction observed in various neurological and psychiatric disorders. nih.govnih.gov This induced state of cognitive impairment allows researchers to investigate the neurobiological underpinnings of these conditions and to screen potential therapeutic agents. The effects of this compound are interpreted in the context of acetylcholine's role in mnemonic and attentional processes. nih.gov In animal models, the administration of this compound leads to a range of behavioral changes that mimic cognitive and non-cognitive symptoms of neurological disorders. nih.gov

The cholinergic system is crucial for multiple central nervous system functions, including learning and memory. criver.com Disruption of this system via muscarinic antagonists like this compound results in amnesia. criver.com The cognitive deficits induced by this compound are not monolithic; they are dependent on the dose administered. Lower doses tend to disrupt sensory discrimination and attention, while higher doses lead to more pronounced deficits in learning, memory, and locomotor activity. nih.govresearchgate.net

Relevance to Age-Associated Memory Impairment

The cognitive impairments induced by this compound bear a resemblance to the pattern of memory decline observed in advanced age. murdoch.edu.au This has led to the use of this compound as a pharmacological model for age-associated memory impairment. nih.gov Research has demonstrated that chronic administration of this compound can attenuate age-associated impairments in learning acquisition in animal models. nih.gov Studies have also explored the effects of various compounds in mitigating both this compound-induced and age-related memory deficits, highlighting the utility of this model in the development of therapies for age-related cognitive decline. nih.gov One study found that a novel sigma and 5-HT(1A) receptor agonist could improve both this compound-induced and age-associated learning and memory impairments by enhancing acetylcholine release. nih.gov

Utility in Alzheimer's Disease Research

This compound is extensively used to create animal models of Alzheimer's disease (AD) due to its ability to induce cognitive deficits that are a hallmark of the condition. nih.govcriver.comnih.govatlasofscience.org The administration of this muscarinic antagonist has been proposed as a pharmacological model for the dementia seen in AD. nih.gov Beyond just inducing memory loss, this compound can also mimic some of the underlying pathology of AD, such as causing cholinergic dysfunction and increasing the deposition of amyloid-β. nih.govmonash.edu Research indicates that this compound can cause brain cell death and induce the accumulation of both amyloid-β and tau protein, which are key biomarkers of AD. atlasofscience.org Furthermore, it can induce oxidative stress and impair cellular antioxidant defense mechanisms, changes that are also observed in the brains of AD patients. atlasofscience.org

The this compound model is frequently used in the early assessment of investigational drugs for AD. atlasofscience.org For instance, cholinesterase inhibitors, a class of drugs used to treat AD, have been shown to reverse the cognitive deficits induced by this compound. nih.gov The model's ability to replicate both the cognitive and some of the pathological features of AD makes it a valuable, though debated, tool in the search for new treatments. nih.govatlasofscience.org

Application in Schizophrenia Research

Dysregulation of the cholinergic system has been implicated in the pathophysiology of schizophrenia. researchgate.net The cognitive impairments seen in schizophrenia are a core feature of the disorder. Given that this compound induces cognitive deficits through its anticholinergic action, it serves as a useful tool for investigating the neurochemical basis of this aspect of schizophrenia. cambridge.org Research has explored the use of this compound to model cognitive deficits relevant to schizophrenia, which can aid in the development of novel therapeutic strategies targeting these impairments. Studies have shown that anticholinergic drugs can elicit symptoms such as psychosis, which are central to schizophrenia. researchgate.net

Modeling Neurodevelopmental Disorders

There is growing interest in the use of this compound to model aspects of neurodevelopmental disorders that are associated with cognitive dysfunction. acs.org Research in animal models, including zebrafish, has shown that approximately 80% of human risk genes for neurodevelopmental disorders have orthologs in these models, indicating significant genetic conservation. mdpi.com this compound is used in these models to induce cognitive deficits and to study the potential neuroprotective effects of various compounds. mdpi.com This approach allows for the investigation of the underlying mechanisms of cognitive impairment in neurodevelopmental disorders and the screening of potential therapeutic interventions. mdpi.com

Specific Cognitive Domains Affected by this compound

This compound administration leads to impairments across a range of cognitive domains, with a particular impact on memory and attention. researchgate.netnih.gov A systematic review and meta-analysis of studies in healthy adults revealed that this compound significantly impairs performance on tasks related to working, episodic, and recognition memory, as well as sustained attention. nih.gov The compound has been found to impair the acquisition of new information in both verbal and spatial learning tasks. murdoch.edu.au Furthermore, it can reduce stimulus sensitivity in vigilance tests and impair selective attention. murdoch.edu.au The cognitive effects are highly dose-dependent and can be influenced by factors such as the species, age, and sex of the subjects. nih.gov

The following table summarizes the cognitive domains affected by this compound based on a meta-analysis of 46 studies:

| Cognitive Domain | Specific Task | Effect of this compound |

|---|---|---|

| Memory | Immediate Memory/Free Recall | Impaired Performance researchgate.netnih.gov |

| Delayed Recall | Impaired Performance researchgate.netnih.gov | |

| Digit Span | Impaired Performance researchgate.netnih.gov | |

| Buschke Selective Reminding Task | Impaired Performance researchgate.netnih.gov | |

| Recognition Memory | Impaired Performance researchgate.netnih.gov | |

| Attention | Choice Reaction Time | Slower Reaction Time researchgate.net |

| Simple Reaction Time | Slower Reaction Time researchgate.net | |

| Rapid Visual Information Processing | Slower Reaction Time researchgate.net |

Memory Acquisition and Encoding

A primary and well-documented effect of this compound is the impairment of memory acquisition and the encoding of new information. murdoch.edu.au Behavioral studies in both humans and monkeys have consistently shown that the administration of this compound before a learning task impairs performance on memory tasks. nih.gov This deficit in encoding is thought to be a key mechanism behind the amnestic effects of the drug. nih.govkarger.com

Functional magnetic resonance imaging (fMRI) studies have provided further insight into the neural basis of these effects. One study found that this compound reduces activity in the hippocampus, fusiform gyrus, and inferior prefrontal cortex during a long-term associative encoding task. nih.gov Another fMRI study demonstrated that this compound reduces persistent activity in the parahippocampal gyrus that is related to encoding for subsequent memory. nih.gov This suggests that cholinergic modulation is critical for the sustained neural activity required for successful memory encoding. nih.gov While traditionally considered an encoding deficit, some research suggests that this compound may also disrupt the organization of material at the input stage, making it difficult to retrieve information that has been stored. nih.govkarger.com

The following table details findings from selected studies on the effects of this compound on memory acquisition and encoding:

| Study Focus | Key Finding | Citation |

|---|---|---|

| Verbal Memory | This compound impairs the acquisition of word lists, with subjects failing to reach the learning criterion. | nih.govkarger.com |

| Episodic Memory | This compound impairs the encoding of word sequences, leading to reduced recall after a distractor task. | researchgate.net |

| fMRI during Associative Encoding | This compound reduces activity in the hippocampus, fusiform, and inferior prefrontal cortex. | nih.gov |

| fMRI during Delayed Matching | This compound reduces sustained activity in the parahippocampal gyrus related to long-term encoding. | nih.gov |

Episodic Memory Impairment

Episodic memory, the recollection of personal experiences, is profoundly disrupted by this compound. Studies in healthy human volunteers have demonstrated that the administration of this compound impairs the encoding of new information. researchgate.netmurdoch.edu.au For instance, subjects who received the compound showed a significant reduction in their ability to recall word lists presented to them. nih.gov This impairment is evident in both free recall and recognition memory tasks. nih.gov A meta-analysis of 46 studies confirmed that this compound negatively impacts performance on tasks of both immediate and delayed recall. nih.govresearchgate.net

| Memory Task | Effect of this compound | Source |

| Immediate Recall | Negative Impairment | nih.gov |

| Delayed Recall | Negative Impairment | nih.gov |

| Recognition Memory | Significantly Impaired Accuracy and Reaction Time | nih.gov |

| Word List Recall | Significant Reduction in Words Recalled | researchgate.netnih.gov |

Short-term and Working Memory Deficits

The impact of this compound extends to short-term and working memory, the systems responsible for temporarily holding and manipulating information. Research has shown that this compound impairs performance on tasks such as the digit span, particularly the backward digit span which requires manipulation of information. nih.gov However, some studies suggest a selective effect on the central executive component of working memory, while the phonological loop and visuospatial sketchpad remain relatively intact. nih.gov This indicates that the primary deficit may lie in the ability to allocate attention and manage information within working memory rather than in the storage buffers themselves.

| Working Memory Component/Task | Effect of this compound | Source |

| Digit Span (Backward) | Modest Impairment | nih.gov |

| Central Executive | Selective Impairment | nih.gov |

| Articulatory Loop | Not Disrupted | nih.gov |

| Visuospatial Scratchpad | Not Disrupted | nih.gov |

Spatial Learning and Memory Impairment

In animal models, this compound reliably induces deficits in spatial learning and memory, tasks heavily dependent on hippocampal function. researchgate.net Rodents treated with this compound exhibit impaired performance in paradigms such as the Morris water maze and the Y-maze. researchgate.netnih.gov For example, scopolamine-treated mice show increased latency to find a hidden platform in the Morris water maze and a decrease in spontaneous alternations in the Y-maze, indicating deficits in spatial reference and working memory. researchgate.net These behavioral impairments are associated with underlying disruptions in hippocampal synaptic plasticity. mdpi.com

Attention and Vigilance

This compound significantly compromises attentional processes and the ability to maintain vigilance over time. nih.govresearchgate.net A systematic review and meta-analysis revealed that this compound leads to slower reaction times in various attention tasks, including choice reaction time, simple reaction time, and rapid visual information processing. nih.gov Studies using signal detection analysis have shown that this compound reduces stimulus sensitivity, meaning subjects are less able to discriminate between target and non-target stimuli. karger.com This disruption of attentional control is thought to contribute significantly to the broader cognitive deficits observed with the compound. murdoch.edu.au While some studies with low doses did not find an effect on attentional processes, higher doses are expected to decrease attention. researchgate.netnih.gov

| Attention Task | Effect of this compound | Source |

| Choice Reaction Time | Slower Reaction Time | nih.gov |

| Simple Reaction Time | Slower Reaction Time | nih.gov |

| Rapid Visual Information Processing | Slower Reaction Time | nih.gov |

| Visual Vigilance Task | Lowered Stimulus Sensitivity | karger.com |

Executive Control and Psychomotor Speed

Executive functions, a set of higher-order cognitive processes that control and regulate other cognitive abilities, are also susceptible to disruption by this compound. Research has demonstrated that this compound can impair coordinative and reactive skills. nih.gov This can manifest as a general slowing of psychomotor speed and a reduction in the ability to perform complex tasks that require flexible thinking and planning. nih.gov The impairment of executive control is consistent with the role of the cholinergic system in top-down cognitive processes.

Neurobiological Underpinnings of this compound-Induced Cognitive Impairment

The cognitive deficits induced by this compound are rooted in its antagonistic action on muscarinic acetylcholine receptors, which are widely distributed in brain regions critical for learning and memory.

Hippocampal Function and Long-Term Potentiation (LTP)

The hippocampus, a brain structure pivotal for memory formation, is a key target of this compound's effects. The compound's administration leads to reversible cognitive impairment and affects hippocampal synaptic functions. researchgate.net One of the primary mechanisms by which this compound impairs memory is through the disruption of long-term potentiation (LTP), a cellular correlate of learning and memory that involves the strengthening of synaptic connections. nih.govmdpi.comnih.gov

Studies have shown that this compound can block the induction of LTP in the hippocampus. mdpi.comnih.gov For example, in hippocampal slice preparations, this compound attenuates the field excitatory post-synaptic potential (fEPSP) activity that is characteristic of LTP. nih.govnih.gov This blockade of synaptic plasticity is thought to be a direct consequence of inhibiting cholinergic modulation of glutamatergic neurotransmission, which is essential for LTP induction. spandidos-publications.com The cholinergic system plays a crucial role in regulating hippocampal network activity, and by blocking muscarinic receptors, this compound disrupts the delicate balance of neurotransmission required for the synaptic changes that underlie memory formation. nih.gov

Amyloid-β Deposition and Clearance Pathways

This compound administration in preclinical models offers insights into the interplay between cholinergic dysfunction and the molecular hallmarks of Alzheimer's disease, notably amyloid-β (Aβ) plaque formation. Research indicates that cholinergic deficits induced by this compound can modulate the processing of amyloid precursor protein (APP), leading to increased production of Aβ peptides. This is achieved through the upregulation of β-secretase (BACE1) and components of the γ-secretase complex, enzymes that sequentially cleave APP to generate Aβ.

Furthermore, this compound has been shown to impair the clearance of Aβ from the brain. One of the key enzymes involved in Aβ degradation is the insulin-degrading enzyme (IDE). Studies have demonstrated that this compound can reduce the levels and activity of IDE, thereby hindering the breakdown and removal of Aβ peptides. This dual impact of enhanced Aβ production and diminished clearance contributes to the accumulation and aggregation of Aβ, a central pathological feature of Alzheimer's disease. The cholinergic system's influence on these pathways underscores the complex multifactorial nature of neurodegeneration.

Neuroinflammation and Oxidative Stress Mechanisms

The cognitive impairments modeled by this compound are intricately linked with the induction of neuroinflammatory and oxidative stress pathways. Administration of this compound leads to the activation of microglia, the primary immune cells of the central nervous system. researchgate.netresearchgate.net This activation triggers the release of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). researchgate.netnih.gov These inflammatory molecules can contribute to neuronal damage and disrupt synaptic function, thereby exacerbating cognitive deficits. ox.ac.uk The activation of the NLRP3 inflammasome, a key component of the innate immune system, has also been implicated in the neuroinflammatory response induced by this compound. nih.gov

In tandem with neuroinflammation, this compound promotes oxidative stress by disrupting the equilibrium between the production of reactive oxygen species (ROS) and the brain's antioxidant defenses. This imbalance leads to increased lipid peroxidation and damage to other cellular macromolecules. The cholinergic system plays a role in modulating the brain's response to oxidative insults, and its disruption by this compound can therefore render neurons more vulnerable to oxidative damage. This cascade of neuroinflammation and oxidative stress creates a detrimental environment that further compromises neuronal function and contributes to the cognitive decline observed in this pharmacological model. nih.gov

Synaptic Plasticity Alterations

This compound serves as a potent tool for investigating the cholinergic modulation of synaptic plasticity, the cellular basis of learning and memory. khanacademy.orgyoutube.com As a muscarinic acetylcholine receptor antagonist, it directly interferes with signaling pathways crucial for inducing and maintaining long-term potentiation (LTP), a persistent strengthening of synapses. nih.govfrontiersin.org Studies have consistently shown that this compound administration suppresses LTP in the hippocampus, a brain region vital for memory formation. nih.govnih.gov

The molecular mechanisms underlying these effects involve the disruption of downstream signaling cascades. For instance, cholinergic signaling is known to interact with glutamatergic neurotransmission, particularly through N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are fundamental for LTP induction. nih.govareeo.ac.irspandidos-publications.com this compound can alter the function of these receptors and also impact the activation of crucial transcription factors like cyclic AMP-responsive element-binding protein (CREB), which is necessary for the synthesis of proteins that support late-phase LTP and long-term memory. nih.govplos.org By disrupting these fundamental processes, this compound provides a reliable model to explore how cholinergic deficits lead to impaired synaptic plasticity and cognitive dysfunction. nih.govnih.gov

Neuroimaging Studies in this compound Models (e.g., fMRI, PET)

Resting-state fMRI studies have revealed that this compound disrupts the functional connectivity of large-scale brain networks. core.ac.uk A key network affected is the default mode network (DMN), which is involved in memory and internally directed thought. nih.govresearchgate.netplos.orgscottbarrykaufman.com this compound has been shown to decrease functional connectivity within the DMN, particularly affecting hubs like the precuneus. nih.govresearchgate.net This disruption of intrinsic brain connectivity mirrors findings in early Alzheimer's disease, reinforcing the utility of this compound as a pharmacological model to study the network-level changes that contribute to cognitive impairment. nih.govresearchgate.net

Behavioral Assays in Preclinical Models

Rodent Models of Cognitive Deficit (e.g., Morris Water Maze, Y-maze, Passive Avoidance)

Preclinical assessment of this compound-induced cognitive deficits heavily relies on a battery of well-established behavioral assays in rodents. The Morris water maze is a classic test of spatial learning and memory. Rodents treated with this compound typically exhibit longer latencies to find a hidden platform and spend less time in the target quadrant during probe trials, indicating impaired spatial memory formation and recall. nih.govresearchgate.net

The Y-maze is another common tool used to evaluate spatial working memory through the assessment of spontaneous alternation behavior. figshare.comresearchgate.net this compound administration has been shown to significantly reduce the percentage of spontaneous alternations, suggesting deficits in short-term spatial memory. spandidos-publications.comnih.govresearchgate.netnih.gov The passive avoidance task is employed to measure fear-motivated long-term memory. criver.com In this paradigm, this compound-treated animals often show a reduced latency to enter a chamber previously associated with an aversive stimulus, indicating impaired memory of the negative experience. nih.govnih.govresearchgate.net

Table 1: Effects of this compound on Cognitive Performance in Rodent Behavioral Assays

| Behavioral Assay | Cognitive Domain Assessed | Typical Effect of this compound |

| Morris Water Maze | Spatial Learning & Memory | Increased escape latency, decreased time in target quadrant. nih.govresearchgate.net |

| Y-Maze | Spatial Working Memory | Reduced spontaneous alternation. spandidos-publications.comnih.govresearchgate.netnih.gov |

| Passive Avoidance | Fear-Motivated Long-Term Memory | Decreased latency to enter the aversive chamber. nih.govnih.govresearchgate.net |

Contextual Fear Conditioning

Contextual fear conditioning is a powerful behavioral paradigm for assessing associative learning and memory, with a strong dependence on the hippocampus and amygdala. youtube.comyoutube.com In this task, an animal learns to associate a specific environment (the context) with an aversive stimulus, such as a mild foot shock. Subsequent re-exposure to the context elicits a freezing response, a natural fear behavior.

Studies have consistently demonstrated that systemic or intra-hippocampal administration of this compound disrupts the acquisition and consolidation of contextual fear memories. criver.comnih.govnih.govnih.govresearchgate.net Animals treated with this compound before or shortly after the conditioning trial exhibit significantly reduced freezing behavior when placed back in the conditioning context. nih.govnih.gov This impairment highlights the critical role of the cholinergic system in forming and stabilizing memories of fearful events and their associated contexts.

Social Transmission of Food Preference

The social transmission of food preference (STFP) is a behavioral paradigm used to study learning and memory, particularly forms of declarative memory. elsevier.esredalyc.org In this model, an "observer" animal learns about a safe food source by interacting with a "demonstrator" animal that has recently consumed that food. This transmission of information is a natural and robust form of social learning in rodents. elsevier.esredalyc.org

| Treatment Group | Effect on Social Transmission of Food Preference | Interpretation |

|---|---|---|

| Control (No Treatment) | Successful transmission of food preference | Normal learning and memory consolidation |

| Saline | Successful transmission of food preference | Vehicle has no effect on memory consolidation |

| This compound | Impaired consolidation of food preference memory elsevier.esredalyc.org | Interference with memory formation elsevier.es |

T-maze Alternation Tasks

The T-maze alternation task is a widely used behavioral assay to assess spatial working memory in rodents. nih.govneurofit.com The task relies on the innate tendency of mice and rats to explore novel environments. neurofit.com In the continuous or spontaneous alternation version, an animal is placed in a T-shaped maze and allowed to freely choose between the left and right arms. A successful alternation occurs when the animal enters the opposite arm on a subsequent trial, a behavior that requires remembering the previous choice. nih.govneurofit.com

This compound has been shown to consistently impair performance in this task. Administration of the compound decreases the rate of spontaneous alternations in mice, indicating a deficit in spatial working memory. nih.govspandidos-publications.com This impairment is dose-dependent. nih.gov For instance, research has shown that while a lower dose might not affect performance, a higher dose significantly reduces the percentage of alternations compared to vehicle-treated controls. nih.govspandidos-publications.comresearchgate.net This induced deficit in cognitive performance is a key feature of the model. spandidos-publications.com

The T-maze task, when combined with pharmacological agents like this compound, serves as a valuable model for screening compounds with potential cognitive-enhancing properties. neurofit.com Drugs that can reverse the this compound-induced deficit in alternation behavior are considered potential candidates for treating cognitive impairments. nih.govneurofit.com For example, the cognition enhancer donepezil (B133215) has been shown to antagonize the performance deficit induced by this compound in the T-maze task. nih.govresearchgate.net

| Compound | Effect on Alternation Behavior | Associated Cognitive Function |

|---|---|---|

| Vehicle/Control | Normal rate of spontaneous alternation | Intact spatial working memory |

| This compound | Significantly reduced rate of spontaneous alternation nih.govspandidos-publications.com | Impaired spatial working memory nih.govspandidos-publications.com |

| This compound + Cognition Enhancer (e.g., Donepezil) | Reversal of the deficit caused by this compound nih.govresearchgate.net | Potential therapeutic effect on cognitive impairment |

Translational Aspects of this compound-Induced Deficits

The cognitive deficits induced by this compound in animal models have significant translational relevance to human neurological and psychiatric disorders. nih.govbohrium.com The compound is widely used to create experimental models of memory impairment, which are then used to screen for drugs with potential therapeutic effects for conditions like dementia and Alzheimer's disease. spandidos-publications.comnih.gov The memory impairments and cognitive symptoms induced by this compound in healthy subjects can resemble those seen in the early stages of Alzheimer's disease, which is characterized by cholinergic dysfunction. spandidos-publications.comnih.gov

This compound-induced amnesia is one of the most common animal models for transient global amnesia. mdpi.com Research has shown that the compound can induce reversible cognitive impairment and delirium-like brain network dysfunction in mice without causing neuronal loss. nih.gov This models the acute confusion and attentional deficits characteristic of delirium, a common syndrome in elderly and hospitalized patients that is also linked to an increased risk of subsequent dementia. nih.gov

The model allows for the investigation of the neurobiological mechanisms underlying cognitive deficits. For example, studies have shown that this compound-induced impairments are associated with a loss of synaptic plasticity in the hippocampus. mdpi.com The model is also used to explore the interactions between the cholinergic system and other neurotransmitter systems, such as the dopaminergic and histaminergic systems, which are also implicated in learning and memory. nih.gov By inducing a state of cholinergic hypofunction, this compound provides a valuable tool for understanding the pathophysiology of cognitive disorders and for the preclinical evaluation of novel pro-cognitive and neuroprotective therapies. mdpi.comscience.gov

Research on Therapeutic Applications of Scopolamine

Antidepressant Research

Recent research has explored the potential of (-)-scopolamine as a rapid-acting antidepressant. Studies have shown that it can produce significant and swift improvements in symptoms for individuals with major depressive disorder (MDD) and bipolar disorder. sci-hub.sedovepress.comkarger.com Unlike conventional antidepressants that can take weeks to become effective, this compound has demonstrated antidepressant effects within hours to a few days. dovepress.comjci.orgoup.com

Mechanisms Underlying Rapid Antidepressant Effects

The rapid antidepressant effects of this compound are believed to be linked to its influence on the glutamatergic system. sci-hub.se One hypothesis suggests that by blocking muscarinic receptors on GABAergic interneurons, this compound leads to the disinhibition of pyramidal neurons and an increase in glutamate (B1630785) transmission. jci.org This surge in glutamate is thought to activate the mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway and promote the release of brain-derived neurotrophic factor (BDNF), both of which are crucial for neuroplasticity and synaptogenesis in the medial prefrontal cortex (mPFC). frontiersin.orgmdpi.comnih.gov Animal studies have shown that the antidepressant-like effects of scopolamine (B1681570) are associated with increased expression of BDNF and activation of the mTORC1 pathway in the mPFC. frontiersin.org Furthermore, research indicates that these effects are mediated by the blockade of M1 and M2 muscarinic acetylcholine (B1216132) receptors (AChRs). jci.orgfrontiersin.org

Investigation of Differential Response Across Patient Subgroups

Research into the antidepressant effects of this compound has revealed varying responses among different patient subgroups. Some studies suggest that women may experience a greater magnitude of antidepressant response to scopolamine compared to men, although both genders show a rapid response. dovepress.com This difference might be linked to hormonal influences on cholinergic sensitivity. dovepress.com

When considering diagnostic subtypes, patients with unipolar and bipolar depression have shown similar rates of clinical response to scopolamine. sci-hub.se Similarly, the presence of a co-morbid anxiety disorder does not appear to significantly alter the treatment response. nih.gov However, the efficacy of scopolamine in treatment-resistant depression remains a subject of debate, with some studies indicating a robust response while others show no significant antidepressant effect compared to placebo. dovepress.commdpi.com One study identified two distinct trajectories of symptom improvement: a "high/rapidly declining" group with severe initial depression that improved quickly, and a "moderate/gradually declining" group. dovepress.com This suggests that baseline symptom severity may predict the speed and magnitude of response. dovepress.com

Biomarkers Predicting Clinical Outcome in Depression Studies

To identify patients most likely to benefit from this compound, researchers have investigated potential biomarkers. Neuroimaging studies using functional magnetic resonance imaging (fMRI) have shown promise. sci-hub.seeurekalert.org One key finding is that the level of baseline brain activity in the middle occipital cortex and subgenual anterior cingulate cortex (sgACC) during the processing of emotional faces can predict the clinical response to scopolamine. sci-hub.seeurekalert.org Specifically, a greater pretreatment blood-oxygen-level-dependent (BOLD) response in these regions during tasks involving emotional working memory has been correlated with a stronger antidepressant effect. sci-hub.seoup.com

Another area of investigation involves neurotrophic factors. Brain-derived neurotrophic factor (BDNF) is known to be involved in neurogenesis and synaptic plasticity. nih.gov While some animal studies indicate that BDNF release is necessary for scopolamine's antidepressant effects, clinical studies in humans have yielded inconsistent results regarding changes in plasma BDNF levels following treatment. oup.com The excessive cholinergic activity observed in mood disorders may also contribute to a negative processing bias, and assessing this bias could serve as a biological marker for treatment response. nih.gov

Targeting Specific Muscarinic Receptor Subtypes for Antidepressant Action

This compound is a nonselective antagonist of all five muscarinic acetylcholine receptor subtypes (M1-M5). sci-hub.se Research has focused on identifying which of these subtypes are critical for its antidepressant effects to develop more targeted therapies with fewer side effects. sci-hub.sepsychiatrist.com

Preclinical studies using knockout mice have demonstrated that the antidepressant-like effects of scopolamine are absent in mice lacking either M1 or M2 receptors, but are retained in mice without M3, M4, or M5 receptors. frontiersin.orgnih.gov This suggests that M1 and M2 receptors are the primary mediators of scopolamine's antidepressant action. frontiersin.orgnih.govmdpi.com Further studies have shown that selective antagonists for the M1 receptor, such as VU0255035 and biperiden, can produce antidepressant-like effects. nih.govnih.govunict.it Similarly, an antagonist with selectivity for the M2 receptor also demonstrated these effects. nih.gov This research points to the medial prefrontal cortex (mPFC) as a critical brain region for these actions and identifies the M1 and M2 receptors as key therapeutic targets. nih.govmdpi.comunict.it

Antiemetic and Motion Sickness Research

This compound is well-established as an effective agent for the prevention of nausea and vomiting associated with motion sickness and postoperative recovery. karger.comdrugbank.comnih.gov It is considered one of the most effective medications currently available for motion sickness. karger.com

Vestibular System and Vomiting Center Modulation

The antiemetic and anti-motion sickness effects of this compound are attributed to its action as a competitive antagonist of muscarinic acetylcholine receptors in the central nervous system. medsafe.govt.nzdroracle.ai It is believed to inhibit cholinergic transmission from the vestibular nuclei to higher centers in the brain and from the reticular formation to the vomiting center. medsafe.govt.nzdroracle.ai The vestibular nuclei, particularly the medial vestibular nucleus which has a high density of muscarinic receptors, are a probable site of action. physiology.orgpsu.edu By blocking these receptors, scopolamine reduces the overstimulation of the vestibular system that leads to the symptoms of motion sickness. researchgate.net